REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]=[C:6]2[C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=[CH:8][N:7]2[CH:17]=1)([CH3:3])[CH3:2].[K+].[Br-]>>[OH:13][CH2:12][C:11]1[C:6]2[N:7]([CH:17]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=2)[CH:8]=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
2f
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C2N(C=CC=C2C(=O)OCC)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 25 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 23 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 15 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OCC=1C=2N(C=CC1)C=C(N2)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |